molecular formula C12H7ClS B8168388 2-(4-Chlorophenyl)-5-ethynylthiophene

2-(4-Chlorophenyl)-5-ethynylthiophene

Cat. No.: B8168388
M. Wt: 218.70 g/mol
InChI Key: DIOSPNUTMJOROE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethynylthiophene is a thiophene derivative featuring a chlorophenyl substituent at the 2-position and an ethynyl group at the 5-position. The compound’s structure combines aromatic and alkyne functionalities, enabling diverse reactivity and applications in materials science and medicinal chemistry. Thiophene derivatives are known for their electroluminescent properties and biological activities, such as antifungal and antihypertensive effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethynylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClS/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h1,3-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOSPNUTMJOROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-ethynylthiophene typically involves the coupling of a 4-chlorophenyl halide with a thiophene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-chloroiodobenzene with 5-ethynylthiophene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-5-ethynylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiophenes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethynylthiophene and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π stacking interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the properties of thiophene derivatives. Below is a comparative analysis:

Compound Substituents Key Properties References
2-(4-Chlorophenyl)-5-ethynylthiophene 4-Cl-C6H4, ethynyl High reactivity due to alkyne; potential for polymerization or conjugation .
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene 4-F-C6H4, iodobenzylmethyl Enhanced lipophilicity from iodine; fluorophenyl may reduce metabolic degradation .
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine Oxadiazole, NH2, 4-Cl-C6H4 Oxadiazole improves thermal stability; amine enables hydrogen bonding .
2-(4-Chlorophenyl)-5-{3,4-dibutoxy...oxadiazole} Oxadiazole, butoxy, 4-Cl-C6H4 Electroluminescence due to conjugated oxadiazole-thiophene system .

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : The electron-withdrawing chlorine enhances electrophilic substitution reactivity compared to fluorine, which may improve binding in biological targets .
  • Ethynyl vs. Oxadiazole : Ethynyl groups enable click chemistry applications, whereas oxadiazole rings improve thermal stability and luminescence .

Key Observations :

  • Chlorophenyl-containing compounds (23 , 3d/3e ) show strong bioactivity, suggesting the 4-Cl-C6H4 group enhances target affinity .
  • Ethynyl groups may offer metabolic stability but require further pharmacological validation .

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